Tofimilast
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tofimilast involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the Goldberg reaction, which involves the reaction of methyl-4-tolyltriazene with sodium ethoxide in ethanol to form an intermediate . This intermediate undergoes further reactions, including cyclization and substitution, to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to ensure high yield and purity. The process includes the use of solvents like isopropanol and water for cyclization, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Tofimilast undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
Tofimilast exerts its effects by inhibiting phosphodiesterase-4, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) . By inhibiting this enzyme, this compound increases intracellular cAMP levels, leading to a reduction in inflammation and relaxation of airway smooth muscles . The molecular targets involved include immune and pro-inflammatory cells, as well as structural cells like smooth muscle cells .
Comparison with Similar Compounds
Roflumilast: Another PDE4 inhibitor used to treat COPD.
Crisaborole: A PDE4 inhibitor used to treat atopic dermatitis.
Apremilast: A PDE4 inhibitor used to treat psoriatic arthritis.
Uniqueness of Tofimilast: this compound is unique due to its specific chemical structure and its potential for inhalation delivery, which aims to reduce systemic exposure and enhance clinical benefits in the lungs . This makes it a promising candidate for treating respiratory diseases with fewer side effects compared to other PDE4 inhibitors .
Properties
CAS No. |
185954-27-2 |
---|---|
Molecular Formula |
C18H21N5S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
12-cyclopentyl-10-ethyl-5-thiophen-2-yl-3,4,6,11,12-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,10-tetraene |
InChI |
InChI=1S/C18H21N5S/c1-2-14-13-9-10-22-17(15-8-5-11-24-15)19-20-18(22)16(13)23(21-14)12-6-3-4-7-12/h5,8,11-12H,2-4,6-7,9-10H2,1H3 |
InChI Key |
DHCOPPHTVOXDKU-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5 |
Canonical SMILES |
CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5 |
Appearance |
Solid powder |
185954-27-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9-cyclopentyl-5,6-dihydro-7-ethyl-3-(thien-2-yl)-9H-pyrazolo(3,4-c)-1,2,4-triazolo(4,3-a)pyridine tofimilast |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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